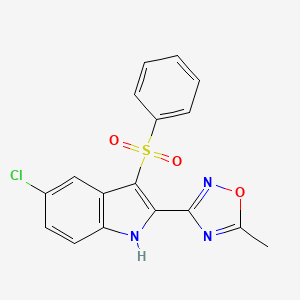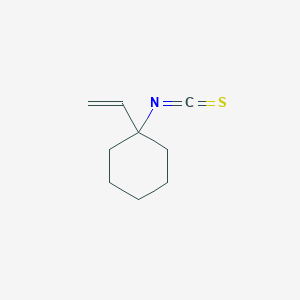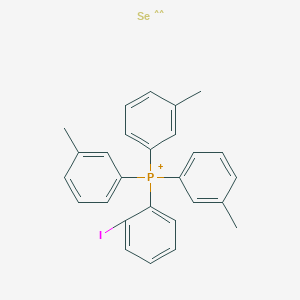![molecular formula C26H19N B14181826 9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole CAS No. 845755-86-4](/img/structure/B14181826.png)
9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole is an organic compound that features a carbazole core substituted with a 4’-ethenyl[1,1’-biphenyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, where 4-vinylphenyl boronic acid is coupled with an appropriate aryl bromide under microwave-assisted conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Applications De Recherche Scientifique
9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Vinylbiphenyl: Shares the biphenyl core but lacks the carbazole moiety.
4-Phenylstyrene: Similar structure but with different substituents.
4-Vinyldiphenyl: Another related compound with a vinyl group attached to the biphenyl core.
Uniqueness
9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole is unique due to the presence of both the carbazole and biphenyl moieties, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications, particularly in the development of advanced materials and potential therapeutic agents.
Propriétés
Numéro CAS |
845755-86-4 |
|---|---|
Formule moléculaire |
C26H19N |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
9-[4-(4-ethenylphenyl)phenyl]carbazole |
InChI |
InChI=1S/C26H19N/c1-2-19-11-13-20(14-12-19)21-15-17-22(18-16-21)27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h2-18H,1H2 |
Clé InChI |
ILUWBKLRAHSDPX-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14181743.png)
![N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B14181744.png)
![N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14181748.png)
methanone](/img/structure/B14181753.png)



![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)



![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
